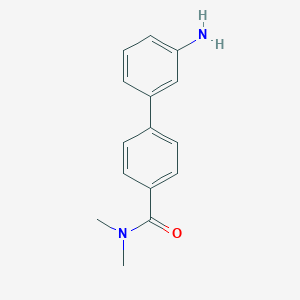

4-(3-Aminophenyl)-N,N-dimethylbenzamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(3-aminophenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)15(18)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSDXYOFOGILDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598981 | |

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179627-06-6 | |

| Record name | 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Aminophenyl N,n Dimethylbenzamide

Established Synthetic Pathways to 4-(3-Aminophenyl)-N,N-dimethylbenzamide

The traditional synthesis of this compound and its analogues relies on fundamental organic reactions, including the formation of the amide bond and the introduction of the key functional moieties onto the aromatic frameworks.

Amide Bond Formation Strategies for N,N-Dimethylbenzamide Derivatives

The creation of the N,N-dimethylbenzamide functional group is a critical step in the synthesis. The direct reaction between a carboxylic acid and an amine is generally slow and inefficient. youtube.com Consequently, the carboxylic acid group is typically activated to facilitate the nucleophilic attack by dimethylamine (B145610).

A prevalent strategy involves the conversion of a substituted benzoic acid into a more reactive acyl chloride. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), which produces the corresponding benzoyl chloride. researchgate.net This highly electrophilic intermediate then readily reacts with dimethylamine to form the stable tertiary amide bond.

Alternatively, one-pot condensation reactions can be employed. These methods utilize coupling agents to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the acyl chloride intermediate. For instance, titanium tetrachloride (TiCl₄) has been used to mediate the condensation of benzoic acids and anilines. nih.gov Another approach for the direct synthesis of N,N-dimethylbenzamide from benzene (B151609) involves an aromatic electrophilic substitution reaction using dimethylcarbamoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.com

| Method | Starting Materials | Key Reagents | Intermediate | Description |

| Acyl Chloride | Substituted Benzoic Acid, Dimethylamine | Thionyl Chloride (SOCl₂) | Benzoyl Chloride | A two-step process where the carboxylic acid is first activated to an acyl chloride, which then reacts with the amine. researchgate.net |

| One-Pot Condensation | Benzoic Acid, Aniline | Titanium Tetrachloride (TiCl₄), Pyridine (B92270) | N/A | A direct conversion of a carboxylic acid and an amine to an amide, mediated by a coupling agent. nih.gov |

| Electrophilic Aromatic Substitution | Benzene, Dimethylcarbamoyl chloride | Aluminum Chloride (AlCl₃) | Acylium ion | A direct, one-step synthesis forming the N,N-dimethylbenzamide structure on a benzene ring. quora.com |

| Copper-Catalyzed Amidation | Benzyl (B1604629) Cyanide, N,N-dimethyl formamide (B127407) (DMF) | Cu₂O, 1,10-phenanthroline | N/A | A catalytic method using DMF as the amide source to form N,N-dimethyl benzamides. researchgate.net |

Introduction of the Aminophenyl Moiety

The introduction of the 3-aminophenyl group is typically accomplished through the reduction of a corresponding nitrophenyl precursor. The nitro group serves as a stable and readily available masked form of the amine. This strategy involves incorporating a 3-nitrophenyl group into an intermediate molecule and subsequently reducing it to the desired amino group in one of the final synthetic steps. researchgate.netnih.gov

The reduction of the nitro group is a well-established transformation with several reliable methods:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron powder, in the presence of a proton source like ammonium (B1175870) chloride or a dilute acid. chemicalbook.com This method is often preferred for its cost-effectiveness and tolerance of various functional groups.

| Reduction Method | Key Reagents | Typical Solvent | Description |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol (B145695) or Methanol (B129727) | A highly efficient method that involves the catalytic transfer of hydrogen to the nitro group, typically yielding the amine with water as the only byproduct. researchgate.net |

| Metal-Mediated Reduction | Iron Powder, Ammonium Chloride | Ethanol/Water | A robust method where a metal reduces the nitro group in the presence of a proton donor. chemicalbook.com |

Multi-Step Synthesis Approaches for this compound

Combining the strategies for amide formation and amine introduction, a complete multi-step synthesis for this compound can be devised. A logical and commonly employed pathway involves building the core biphenyl (B1667301) structure first, followed by functional group modifications.

One plausible synthetic route is as follows:

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is performed between 4-bromo-N,N-dimethylbenzamide and 3-nitrophenylboronic acid. This step constructs the central carbon-carbon bond of the biphenyl system.

Nitro Group Reduction: The resulting intermediate, 4-(3-nitrophenyl)-N,N-dimethylbenzamide, is then subjected to reduction. Using a method such as catalytic hydrogenation with Pd/C, the nitro group is converted to the primary amine, yielding the final product, this compound.

An alternative sequence could involve forming the amide bond after the biphenyl core is already assembled. This would start with the Suzuki coupling of 4-bromobenzoic acid and 3-nitrophenylboronic acid to produce 4-(3-nitrophenyl)benzoic acid. This intermediate would then be converted to the N,N-dimethylamide via the acyl chloride method, followed by the final nitro group reduction. The concept of using protecting groups is essential in such syntheses to prevent unwanted side reactions with reactive functionalities like amines. utdallas.edu

Advanced Synthetic Approaches and Reaction Conditions

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. The synthesis of complex molecules like this compound benefits significantly from these advanced approaches.

Catalytic Strategies for the Synthesis of this compound

Catalysis plays a pivotal role in several key transformations required for the synthesis of the target compound. As mentioned previously, the reduction of the nitrophenyl group is almost exclusively performed using catalysts, with palladium on carbon being a prime example of a heterogeneous catalyst that facilitates clean and high-yielding reactions. researchgate.net

In amide bond formation, transition metals can also be employed. Copper-catalyzed reactions, for example, have been developed for the synthesis of N,N-dimethyl benzamides from starting materials like benzyl cyanide, using N,N-dimethyl formamide (DMF) as both a solvent and the source of the dimethylamino group. researchgate.net

Palladium-Catalyzed Coupling Reactions in Benzamide (B126) Synthesis

The most significant application of advanced catalysis in the synthesis of this compound is the formation of the C-C bond between the two phenyl rings. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this purpose. nih.gov

The Suzuki-Miyaura coupling reaction is exceptionally well-suited for this transformation. It involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of the target molecule's precursor, this would typically involve reacting a 4-halobenzamide derivative with a 3-(protected amino)phenylboronic acid or a 3-nitrophenylboronic acid. The versatility of palladium catalysis allows for a wide range of functional groups to be tolerated, making it a powerful tool in complex molecule synthesis. core.ac.uk

Another advanced palladium-catalyzed method is aminocarbonylation, which can be used to construct carboxamides from aryl or vinyl halides, carbon monoxide, and an amine. d-nb.info This highlights the broad utility of palladium catalysts in constructing the core structures found in complex benzamides.

| Reaction Component | Example | Role in Reaction |

| Aryl Halide | 4-Bromo-N,N-dimethylbenzamide | Provides one of the aryl components for the biphenyl core. |

| Arylboronic Acid | 3-Nitrophenylboronic acid | Provides the second aryl component. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond. |

| Base | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Activates the boronic acid and participates in the catalytic cycle. |

| Solvent | Toluene (B28343)/Water or Dioxane/Water | Provides the medium for the reaction, often a biphasic mixture. |

C-H Functionalization for Directed Synthesis

Carbon-hydrogen (C-H) functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of C-H bonds into new chemical bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. In the context of benzamide synthesis, directing groups are frequently employed to guide a transition metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govnih.gov

A directing group acts as a guide, using distance and geometry to distinguish between various C-H bonds within a molecule. nih.gov The amide group itself, or a modification of it, can serve this purpose. For instance, the N-methoxy amide (CONHOMe) moiety has been developed as a simple and versatile directing group for catalysts based on palladium (II), rhodium (III), and ruthenium (II). nih.gov These catalytic systems enable the selective functionalization of the ortho C-H bond in benzamides. acs.org Research has demonstrated the direct ortho-C–H arylation of benzamides with aryl iodides using a magnetically reusable pyridine-2-carboimine Palladium complex, achieving product yields between 61% and 82%. acs.org

The development of new directing groups remains a significant challenge, with the goal of achieving selective C-H functionalization at positions other than ortho, such as meta or para. acs.org

Table 1: Examples of Catalyst and Directing Group Systems in C-H Functionalization

| Catalyst System | Directing Group | Position Functionalized | Reference |

| Palladium (Pd) Complex | Amide | Ortho | acs.org |

| Rhodium (III) | N-methoxy amide | Ortho | nih.gov |

| Cobalt (III) | Amide | Ortho | researchgate.net |

| Ruthenium (II) | N-methoxy amide | Ortho | nih.gov |

Photoredox Catalysis in Related Amide Synthesis

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has become an increasingly important tool for amide synthesis. nih.gov This method offers mild reaction conditions, often proceeding at ambient temperature, and can tolerate a wide range of functional groups. nih.govnih.gov The general mechanism involves a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. nih.govacs.orgacs.org This excited-state photocatalyst can then engage in a single-electron transfer (SET) process with a substrate to generate highly reactive radical intermediates. nih.gov

One notable application is the combination of nickel and photoredox catalysis for the direct carbamoylation of aryl bromides. nih.gov This dual catalytic system uses readily available dihydropyridines as precursors for carbamoyl (B1232498) radicals, enabling the synthesis of a variety of tertiary and secondary amides under gentle conditions. nih.gov Another approach involves the photocatalytic oxidative coupling of aldehydes and amines, using air as a green oxidant. nih.gov This method has been demonstrated with an inexpensive organic photocatalyst, phenazine (B1670421) ethosulfate. nih.gov These techniques represent a significant advancement over classical dehydrative condensation methods, which can be challenging for preparing amides with electron-poor or sterically hindered amines. nih.gov

Table 2: Comparison of Photoredox Catalysis Methods for Amide Synthesis

| Catalytic System | Reactants | Key Features | Reference |

| Nickel/Photoredox (Iridium or Ruthenium catalyst) | (Hetero)Aryl Bromides, Dihydropyridines | Proceeds at ambient temperature; tolerant of sensitive functional groups. | nih.gov |

| Iridium Photocatalyst | Tertiary Amines, Carboxylic Acids | Aerobic protocol; proceeds via C-N bond cleavage. | acs.org |

| Ruthenium Photocatalyst | Benzylic Alcohols, Amines | Uses ethyl acetate (B1210297) as a green solvent; mild conditions. | acs.org |

| Organic Photocatalyst (Phenazine ethosulfate) | Aromatic Aldehydes, Amines | Uses air as the sole oxidant. | nih.gov |

Solvent Effects and Reaction Optimization in this compound Preparation

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the purity of the final product. A variety of organic solvents are commonly used in the preparation of related N,N-dimethylbenzamide structures, including N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (B95107) (THF), ethyl acetate, methanol, ethylene (B1197577) dichloride, and toluene. google.com

Reaction optimization is a systematic process to find the ideal conditions for a chemical transformation. For benzamide synthesis, this involves adjusting parameters such as temperature, reaction time, and the molar ratio of reactants. For example, in the synthesis of an amino-N,N-dimethylbenzamide from isatoic anhydride (B1165640), reactions are often initiated at a reduced temperature (below 10 °C) before being allowed to proceed at room temperature for several hours. google.com The optimization of these parameters is crucial for maximizing yield and purity. In one documented preparation, reacting isatoic anhydride with dimethylamine gas in methanol at -10 °C and then at room temperature for 4 hours resulted in a 96.8% yield with 98.8% purity. google.com In contrast, a similar reaction using dimethylamino formic acid in toluene yielded 81.3% with 93.6% purity, demonstrating the impact of reagent and solvent choice. google.com

Table 3: Effect of Solvents and Conditions on the Synthesis of an Amino-N,N-dimethylbenzamide

| Reactant 2 | Solvent | Yield | Purity | Reference |

| Dimethylamine gas | Methanol | 96.8% | 98.8% | google.com |

| Dimethylamino formic acid | N,N-Dimethylformamide | 92.4% | 98.2% | google.com |

| Dimethylamine aqueous solution | Ethylene Dichloride | 85.0% | 94.0% | google.com |

| Dimethylamino formic acid | Toluene | 81.3% | 93.6% | google.com |

Green Chemistry Principles in Benzamide Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.net These principles are increasingly being applied to amide synthesis, which has traditionally relied on reagents with poor atom economy, such as thionyl chloride or carbodiimides. rsc.orgwalisongo.ac.id

Key green chemistry metrics used to evaluate chemical processes include atom economy, process mass intensity (PMI), and the E-factor (environmental factor). walisongo.ac.id Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The ideal E factor, which is the ratio of the mass of waste to the mass of the product, is zero. chemmethod.com

Greener alternatives for benzamide synthesis focus on catalytic methods and the use of environmentally benign solvents. walisongo.ac.id For instance, boric acid has been used as a simple, inexpensive, and green catalyst for the condensation reaction between a carboxylic acid and an amine or urea (B33335), with water being the only byproduct. walisongo.ac.idresearchgate.net This approach significantly improves atom economy and avoids the hazardous waste associated with conventional methods. walisongo.ac.id Another strategy involves using recyclable solvents like 2-methyl-2-butanol (B152257) and ammonia (B1221849) as the only stoichiometric reagent, which minimizes waste and reduces environmental impact. rsc.org By adopting such methods, the atom efficiency of amide synthesis can be dramatically improved. rsc.org

Purification and Isolation Techniques for this compound

Following synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Chromatographic and crystallization techniques are standard for achieving high purity of solid organic compounds like this compound.

Chromatographic Separation Methods

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. For benzamide derivatives, column chromatography using silica (B1680970) gel is a common method. nih.gov The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica) and a mobile phase (an eluting solvent). By carefully selecting the solvent system, compounds with different polarities can be effectively separated.

High-Performance Liquid Chromatography (HPLC) is another powerful tool used for both analysis and purification. It offers higher resolution and speed compared to standard column chromatography. google.com In some syntheses of related benzamides, the product purity is confirmed to be around 93-95% by HPLC analysis. google.com For volatile compounds like N,N-dimethylbenzamide, Gas Chromatography (GC) coupled with a mass spectrometer (MS) can be employed. researchgate.net This method was used to separate N,N-dimethylbenzamide with a retention time of 8.5 minutes on an Rtx-5 amine column. researchgate.net

Table 4: Chromatographic Methods for Benzamide Purification and Analysis

| Technique | Stationary Phase | Application | Reference |

| Column Chromatography | Silica Gel | Preparative purification of reaction mixtures. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse Phase) | Purity analysis and preparative separation. | google.com |

| Gas Chromatography (GC) | Rtx-5 amine | Separation and quantification of volatile derivatives. | researchgate.net |

Crystallization and Recrystallization Protocols

Crystallization is the primary method for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents used in the final steps of benzamide preparation include ethanol and acetone. chemicalbook.com For instance, a crude product can be dissolved in acetone, filtered to remove insoluble impurities, and then the solvent is evaporated to yield the purified solid. chemicalbook.com

For obtaining high-quality crystals suitable for structural analysis by X-ray diffraction, specialized techniques may be employed. High-throughput (HTP) methods like encapsulated nanodroplet crystallization (ENaCt) have been used for related benzamide structures to obtain single crystals for conclusive structure determination. elsevierpure.comnih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis of 4 3 Aminophenyl N,n Dimethylbenzamide

Vibrational Spectroscopy of 4-(3-Aminophenyl)-N,N-dimethylbenzamide

Vibrational spectroscopy provides a fingerprint of the molecule by identifying the vibrational modes of its constituent bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis and Vibrational Assignments

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups: the aromatic amine (NH₂), the tertiary amide (C=O and C-N), and the substituted phenyl rings.

Key vibrational modes include the N-H stretching vibrations of the primary amine group, which typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. The strong, prominent absorption band for the carbonyl (C=O) stretching of the tertiary amide is expected around 1630-1680 cm⁻¹. The C-N stretching vibration of the dimethylamide group is observed in the 1350-1450 cm⁻¹ range. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl rings give rise to multiple bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution patterns of the aromatic rings and are expected in the 700-900 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3450, ~3350 | Asymmetric & Symmetric N-H Stretching | Primary Amine (-NH₂) |

| ~3050 | Aromatic C-H Stretching | Ar-H |

| ~2930 | Aliphatic C-H Stretching | N-(CH₃)₂ |

| ~1645 | C=O Stretching (Amide I Band) | Tertiary Amide |

| ~1605, ~1580, ~1480 | Aromatic C=C Stretching | Benzene (B151609) Rings |

| ~1520 | N-H Bending | Primary Amine (-NH₂) |

| ~1400 | C-N Stretching | Tertiary Amide |

| ~1260 | Aromatic C-N Stretching | Ar-NH₂, Ar-CO |

| ~840 | C-H Out-of-Plane Bending | 1,4-disubstituted ring |

Raman Spectroscopic Investigations

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. In this compound, the symmetric vibrations and non-polar bonds, such as the aromatic C=C ring stretching and breathing modes, are typically strong in the Raman spectrum. The intense band corresponding to the C=O stretch of the amide is also observable. The biphenyl (B1667301) C-C linkage should also produce a noticeable Raman signal.

Table 2: Predicted Raman Spectroscopic Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3055 | Aromatic C-H Stretching | Ar-H |

| ~1610 | Aromatic C=C Stretching | Benzene Rings |

| ~1320 | C-C Stretch between rings | Biphenyl linkage |

| ~1000 | Aromatic Ring Breathing (trigonal) | Benzene Rings |

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed assignment of vibrational modes by quantifying the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. mdpi.comresearchgate.net While specific PED analysis for this compound is not available in the cited literature, a theoretical study would typically be performed using Density Functional Theory (DFT) calculations. sci-hub.se

For this compound, a PED analysis would be expected to show that the C=O stretching vibration (Amide I band) is a relatively pure mode, with a high percentage of its energy derived from the stretching of the carbonyl bond. Conversely, other modes, particularly in the fingerprint region (below 1500 cm⁻¹), are often complex mixtures of various bending and stretching motions. For instance, the bands assigned to aromatic C=C stretching would show significant contributions from multiple C-C bond stretches within the rings, coupled with C-H in-plane bending. The N-H bending mode of the amine group would be coupled with ring vibrations, and the C-N stretching of the amide would be coupled with the methyl group deformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number and chemical environment of protons. For this compound, distinct signals are expected for the N,N-dimethyl protons, the amine protons, and the aromatic protons on the two different phenyl rings.

Due to the partial double-bond character of the amide C-N bond, rotation can be restricted, making the two methyl groups chemically non-equivalent. reddit.com This would result in two separate singlets for the N(CH₃)₂ group, typically observed in the range of δ 2.9–3.1 ppm. rsc.org The protons of the primary amine (-NH₂) would likely appear as a broad singlet. The eight aromatic protons are located on two differently substituted rings, leading to complex splitting patterns in the δ 6.5-8.0 ppm region. libretexts.org The 1,4-disubstituted (para) benzamide (B126) ring is expected to show an AA'BB' system, which often appears as two distinct doublets. jove.comstackexchange.com The 1,3-disubstituted (meta) aminophenyl ring would produce a more complex pattern, including signals appearing as a triplet, doublets, and a singlet-like resonance.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.0 | Singlet | 3H, N-CH₃ |

| ~3.1 | Singlet | 3H, N-CH₃ |

| ~5.0 | Broad Singlet | 2H, -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule contains 15 carbon atoms, but due to potential symmetry and signal overlap, the number of observed signals may vary.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically around δ 170 ppm. rsc.orgchegg.com The two N-methyl carbons would appear as distinct signals in the upfield region, around δ 35–40 ppm, again due to hindered rotation. rsc.org The twelve aromatic carbons will produce a series of signals in the δ 115–150 ppm range. libretexts.org The number of signals will depend on the symmetry; for asymmetrically substituted rings, six distinct signals can be expected for each ring. libretexts.orgpearson.com The carbons directly attached to nitrogen (C-NH₂ and C-N(CH₃)₂) and the carbonyl group (C-C=O), as well as the carbons of the biphenyl linkage, are quaternary and will typically show lower intensity peaks.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~35, ~39 | N-(CH₃)₂ |

| ~115-135 | Aromatic C-H |

| ~135-150 | Aromatic Quaternary Carbons (C-N, C-C, C-NH₂) |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), advanced NMR techniques offer deeper insights into the molecular structure and connectivity.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. For this compound, a ¹H-¹H COSY spectrum would reveal correlations between adjacent protons within the two phenyl rings, aiding in the assignment of the complex aromatic region. An HSQC spectrum would correlate each proton to its directly attached carbon atom. The HMBC spectrum is particularly powerful, as it shows correlations between protons and carbons over two to three bonds. For instance, it would show correlations from the N-methyl protons to the amide carbonyl carbon and the adjacent aromatic carbon, confirming the N,N-dimethylbenzamide moiety.

Table 1: Expected HMBC Correlations for this compound

| Protons | Correlated Carbons | Information Gained |

|---|---|---|

| N(CH₃)₂ | Amide C=O, Aromatic C4 | Confirms the N,N-dimethylcarbamoyl group and its attachment to phenyl ring A. |

| H2'/H6' (protons on aminophenyl ring) | C4 (on benzamide ring), C4'/C5' (on aminophenyl ring) | Confirms the linkage between the two phenyl rings. |

| H2/H6 (protons on benzamide ring) | Amide C=O, C3/C5, C4 | Confirms assignments within the N,N-dimethylbenzamide ring system. |

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of molecules in the solid state. bldpharm.com Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in solids, these interactions provide valuable structural information. bldpharm.com For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to identify the presence of different crystalline forms (polymorphs), as distinct packing arrangements would lead to different chemical shifts for the carbon atoms. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the amine group, which are critical to the crystal packing.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₅H₁₆N₂O, which corresponds to a calculated exact mass of 240.1263. chemicalbridge.co.uk An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to measure the m/z of the protonated molecule [M+H]⁺ at 241.1335. Confirmation of this mass with high accuracy (typically within 5 ppm) provides unambiguous evidence for the compound's molecular formula.

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion (e.g., the protonated molecule [M+H]⁺) to generate product ions. The resulting fragmentation pattern provides a fingerprint that can be used for structural elucidation.

For protonated this compound, the most likely initial fragmentation would involve the cleavage of the robust amide C-N bond or the C-C bond linking the two phenyl rings. Based on studies of similar benzamide structures, a primary fragmentation pathway involves the formation of a benzoyl-type cation. nih.govresearchgate.net

A plausible fragmentation pathway would be:

Formation of the N,N-dimethylbenzoyl cation: Cleavage of the C-C bond between the two aromatic rings would lead to a fragment ion corresponding to the N,N-dimethylbenzoyl moiety at m/z 148.

Formation of the aminophenyl cation: The corresponding 3-aminophenyl fragment would appear at m/z 92.

Cleavage of the amide group: Another key fragmentation is the cleavage of the amide bond to produce the N,N-dimethylaminophenylacylium ion. The primary cleavage often results in the loss of the dimethylamino group, leading to the benzoyl cation at m/z 105. miamioh.edu Subsequent loss of carbon monoxide (CO) from this ion would produce the phenyl cation at m/z 77. miamioh.edu

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Origin |

|---|---|---|

| 241.13 | [C₁₅H₁₆N₂O + H]⁺ | Protonated Molecular Ion |

| 148.08 | [C₉H₁₀NO]⁺ | N,N-dimethylbenzoyl cation |

| 105.03 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage of amide C-N bond) |

| 92.06 | [C₆H₆N]⁺ | 3-Aminophenyl cation |

| 77.04 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from m/z 105) |

X-ray Diffraction Analysis of this compound and Its Co-crystals

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a precise 3D model of the electron density, and thus the atomic positions within the crystal lattice. This analysis provides fundamental data including the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and precise bond lengths, bond angles, and torsion angles. mdpi.com For a related compound, N,4-Dimethylbenzamide, single-crystal analysis revealed a monoclinic crystal system with a P21/n space group. nih.gov A similar analysis for this compound would definitively establish its molecular conformation and reveal the nature of intermolecular interactions, such as hydrogen bonds formed by the amine group, which dictate the crystal packing.

Table 3: Illustrative Single Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₅H₁₆N₂O |

| Formula Weight | 240.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 8.20 |

| c (Å) | 15.30 |

| β (°) | 95.5 |

| Volume (ų) | 1308.9 |

| Z (Molecules per unit cell) | 4 |

Note: The data in this table are hypothetical and serve to illustrate the typical parameters obtained from a single-crystal XRD experiment.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. nih.gov

PXRD is crucial for identifying the crystalline form of this compound, screening for the existence of different polymorphs, and confirming the formation of new crystalline phases, such as co-crystals. When a co-crystal is formed, its PXRD pattern is distinct from the patterns of the individual starting components or a simple physical mixture of them. rsc.org This confirms that a new, single crystalline phase has been created.

Table 4: Illustrative Powder X-ray Diffraction Peak List

| Position [°2θ] | Intensity [Counts] |

|---|---|

| 8.5 | 1500 |

| 12.3 | 850 |

| 17.1 | 2800 |

| 21.8 | 3500 |

| 24.7 | 1200 |

| 28.9 | 950 |

Note: This table represents a hypothetical PXRD pattern to illustrate how data for phase identification is presented.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is dictated by a network of intermolecular forces that define the molecular arrangement in the solid state. The primary interaction governing the supramolecular architecture is hydrogen bonding. Specifically, the amino group (-NH₂) on the 3-aminophenyl ring acts as a hydrogen bond donor, while the carbonyl oxygen of the dimethylbenzamide moiety serves as a hydrogen bond acceptor. This results in the formation of robust N—H∙∙∙O intermolecular hydrogen bonds. mdpi.com

These interactions typically lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice, a common motif observed in related benzamide structures. mdpi.comnih.gov The specific arrangement and connectivity create a stable, repeating network.

Table 1: Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (from amino group) | O=C (from amide) | Primary interaction, forms chains or sheets |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | O=C (from amide) | Secondary stabilization |

Other Spectroscopic and Analytical Characterization Methods

UV-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, are characterized by the presence of two key chromophores: the aminophenyl group and the N,N-dimethylbenzamide moiety. The spectrum is expected to exhibit strong absorption bands in the ultraviolet region, corresponding primarily to π→π* electronic transitions within the aromatic systems.

The presence of the amino (-NH₂) and N,N-dimethylcarbamoyl (-CON(CH₃)₂) groups influences the position and intensity of these absorption maxima (λ_max). The amino group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption bands of the benzene ring. A weaker absorption band corresponding to an n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen and the nitrogen atoms, may also be observed. The exact position of these absorption bands is sensitive to the polarity of the solvent used for the analysis.

Table 2: Predicted UV-Visible Absorption Bands

| Transition Type | Associated Chromophore | Expected Wavelength Region |

|---|---|---|

| π→π* | Phenyl rings, C=O group | 200-350 nm |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For this compound, an XPS analysis would provide characteristic binding energies for its constituent elements (Carbon, Nitrogen, Oxygen).

The high-resolution N1s spectrum is particularly informative. It is expected to show two distinct peaks, corresponding to the two different chemical environments of the nitrogen atoms: the amine nitrogen (-NH₂) and the amide nitrogen (-N(CH₃)₂). The amine nitrogen typically appears at a lower binding energy (~399.4 eV) compared to the amide nitrogen (~400.4 eV). d-nb.info

The C1s spectrum would be more complex and can be deconvoluted into several components representing the different carbon environments: C-C/C-H bonds in the aromatic rings, C-N bonds (for both the amine and amide connections), and the carbonyl carbon (O=C-N). The carbonyl carbon is expected at the highest binding energy (~288.6 eV) due to its connection to the highly electronegative oxygen atom. d-nb.info The O1s spectrum would show a primary peak corresponding to the carbonyl oxygen (C=O) at approximately 532.0 eV. d-nb.info

Table 3: Predicted XPS Core-Level Binding Energies

| Core Level | Chemical State | Predicted Binding Energy (eV) |

|---|---|---|

| N1s | Amine (-NH₂) | ~399.4 |

| N1s | Amide (-N(CH₃)₂) | ~400.4 |

| C1s | C-C, C-H | ~285.0 |

| C1s | C-N | ~286.0 |

| C1s | C=O | ~288.6 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This is a fundamental technique to verify the empirical and molecular formula of a synthesized sample. For this compound, the molecular formula is C₁₅H₁₆N₂O, with a molecular weight of 240.30 g/mol . chemicalbridge.co.ukcalpaclab.com The theoretical elemental composition can be calculated from this formula. For a pure sample, the experimentally determined values are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values.

Table 4: Elemental Composition of C₁₅H₁₆N₂O

| Element | Symbol | Atomic Weight | Moles of Atoms | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 75.00 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.71 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.66 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.66 |

| Total | | | | 240.306 | 100.00 |

Supramolecular Chemistry and Non Covalent Interactions of 4 3 Aminophenyl N,n Dimethylbenzamide

Self-Assembly Principles and Mechanisms

The self-assembly of 4-(3-Aminophenyl)-N,N-dimethylbenzamide into ordered supramolecular structures is a spontaneous process driven by the formation of multiple non-covalent interactions. These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of stable crystalline lattices. The specific arrangement of molecules within these assemblies is a result of a delicate balance between various attractive and repulsive forces, leading to the most energetically favorable packing.

Hydrogen bonds are among the most significant interactions governing the crystal structure of benzamide-containing molecules. researchgate.net In the case of this compound, the primary amine group (-NH2) on the phenyl ring is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the amide group acts as an effective hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of robust intermolecular hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Potential Motif |

|---|---|---|

| Amine (-NH₂) | Carbonyl (C=O) | Intermolecular N-H···O |

| Amine (-NH₂) | Amine (-NH₂) | Intermolecular N-H···N |

The presence of two phenyl rings in this compound makes π-π stacking interactions a crucial factor in its supramolecular assembly. These interactions arise from the attractive, non-covalent forces between aromatic rings. The stability of these interactions is dependent on the relative orientation of the rings, which can adopt parallel-displaced or T-shaped arrangements to maximize favorable electrostatic and dispersion interactions. nih.gov

Additionally, other weak interactions, such as C-H···O and C-H···π interactions, can provide further stability to the crystal structure. In these interactions, a weakly acidic C-H bond can act as a hydrogen bond donor to an oxygen atom or the π-system of an aromatic ring, respectively. The cumulative effect of these numerous weak interactions is substantial and essential for achieving a densely packed and stable crystalline solid.

Crystal Engineering and Supramolecular Synthons

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com For this compound, the principles of crystal engineering can be applied to predict and control its solid-state assembly through the use of reliable supramolecular synthons.

The rational design of solid-state structures of this compound involves identifying and utilizing robust supramolecular synthons. A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. The amine and amide functional groups in the target molecule are key components for forming predictable hydrogen-bonded synthons.

By understanding the preferred hydrogen bonding patterns of these groups, it is possible to design specific crystalline architectures. For example, the formation of amide-amide hydrogen bonds is a well-established synthon in crystal engineering. While the N,N-dimethylamide of the target molecule cannot act as a hydrogen bond donor, its carbonyl oxygen is a strong acceptor. The primary amine group, however, provides reliable donor sites.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of a compound can exhibit distinct physicochemical properties. Given the conformational flexibility of the bond linking the two phenyl rings and the variety of possible intermolecular interactions, this compound is a candidate for exhibiting polymorphism. mdpi.com Different crystallization conditions, such as solvent and temperature, could lead to the formation of different crystalline forms.

Co-crystallization offers another avenue for modifying the solid-state properties of this compound. nih.gov By introducing a second molecular component (a coformer) that can form strong and predictable non-covalent interactions with the target molecule, new crystalline solids with altered properties can be designed. Potential coformers could be molecules with complementary hydrogen bonding sites, such as carboxylic acids or other amides, which could form robust synthons with the amine or carbonyl groups of this compound. sysrevpharm.org

Table 2: Potential Co-crystallization Strategies for this compound

| Coformer Functional Group | Target Molecule Interaction Site | Potential Supramolecular Synthon |

|---|---|---|

| Carboxylic Acid (-COOH) | Amine (-NH₂) | Acid-Amine Heterosynthon |

| Carboxylic Acid (-COOH) | Carbonyl (C=O) | Acid-Carbonyl Interaction |

| Amide (-CONH₂) | Amine (-NH₂) | Amide-Amine Heterosynthon |

| Amide (-CONH₂) | Carbonyl (C=O) | Amide-Carbonyl Interaction |

In-depth Analysis of this compound Reveals Gaps in Supramolecular and Coordination Chemistry Research

Despite a comprehensive review of available scientific literature, detailed research on the supramolecular and coordination chemistry of the specific compound this compound is not presently available. Targeted searches for its host-guest chemistry, molecular recognition phenomena, and metal-ligand interactions did not yield specific studies detailing its behavior in these contexts.

While the broader fields of supramolecular and coordination chemistry are rich with studies on related aminophenyl and benzamide (B126) derivatives, direct experimental data and analysis concerning this compound remain elusive. General principles of these chemical disciplines can provide a theoretical framework for its potential interactions, but specific research findings are required for a definitive and scientifically accurate account as requested.

Host-guest chemistry, a cornerstone of supramolecular science, investigates the formation of inclusion complexes where a "guest" molecule is encapsulated within a larger "host" molecule. Common hosts include cyclodextrins, calixarenes, and cucurbiturils. Such complexation can alter the physicochemical properties of the guest molecule. However, no studies have been published that specifically document the formation of inclusion complexes with this compound.

Similarly, molecular recognition, which is fundamental to biological processes and materials science, involves specific non-covalent interactions between molecules. While a study on the molecular recognition and quasiracemate formation of a family of 3- and 4-substituted diarylamides has been reported, it does not specifically include or mention this compound. Therefore, any molecular recognition phenomena involving this compound have not been formally characterized.

In the realm of coordination chemistry, the interaction of organic ligands with metal ions can lead to the formation of a vast array of complexes and supramolecular assemblies with diverse applications. The presence of potential donor sites in this compound, such as the amino group and the carbonyl oxygen, suggests that it could act as a ligand. A study on copper(II) complexes with various pyridine (B92270), pyrazine, and amino benzamides explored the coordination behavior of similar molecules. However, this compound was not among the ligands investigated in this or any other available study. Consequently, its complexation behavior with metal ions and its potential to form supramolecular coordination assemblies have not been experimentally determined or reported.

The absence of specific research on the supramolecular and coordination chemistry of this compound highlights a specific gap in the current scientific literature. Future research in these areas would be necessary to elucidate the non-covalent and coordination interactions of this compound, which could reveal novel properties and potential applications.

Synthesis and Characterization of Derivatives and Analogues of 4 3 Aminophenyl N,n Dimethylbenzamide

Design Principles for Structural Modification

The design of new derivatives of 4-(3-Aminophenyl)-N,N-dimethylbenzamide is guided by established principles of medicinal and materials chemistry, focusing on the strategic introduction of various functional groups to modulate the molecule's electronic, steric, and physicochemical properties.

Substituent Effects on the Aminophenyl Moiety

The aminophenyl ring is a primary target for modification due to the reactive nature of the amino group and the susceptibility of the aromatic ring to substitution. The electronic nature of substituents introduced onto this ring can significantly influence the properties of the entire molecule. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, can increase the electron density of the phenyl ring and the basicity of the amino group. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, or haloalkyl groups, decrease the electron density and basicity.

The position of these substituents is also critical. Ortho, meta, and para substitution relative to the amino group or the biphenyl (B1667301) linkage will have distinct effects on the molecule's conformation and electronic properties. For instance, a substituent at the ortho position to the amino group can introduce steric hindrance, potentially affecting the planarity of the biphenyl system and influencing intermolecular interactions.

Modifications of the N,N-Dimethylbenzamide Core

The N,N-dimethylbenzamide portion of the molecule also offers avenues for structural diversification. The N,N-dimethylamino group can be replaced with other secondary or cyclic amines, such as diethylamino, piperidinyl, or morpholinyl groups. These modifications can alter the molecule's polarity, solubility, and steric bulk. The rotational barrier around the amide C-N bond is a key conformational feature that can be influenced by the nature of the N-substituents.

Synthetic Routes to Key Derivatives

The synthesis of derivatives of this compound can be achieved through a variety of established organic transformations. The parent molecule is typically synthesized via a Suzuki coupling of 3-nitrophenylboronic acid with 4-bromo-N,N-dimethylbenzamide, followed by the reduction of the nitro group to an amine. From this key intermediate, a range of derivatization strategies can be employed.

Functionalization of the Amino Group

The primary amino group on the 3-aminophenyl ring is a versatile handle for introducing a wide array of functionalities.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is generally high-yielding and allows for the introduction of a diverse range of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamide derivatives. This modification introduces a strongly electron-withdrawing group and can significantly alter the acidity of the N-H bond.

Urea (B33335) and Thiourea (B124793) Formation: Treatment of the amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can influence the solid-state packing and intermolecular interactions of the resulting compounds.

Alkylation: While direct N-alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Table 1: Examples of Amino Group Functionalization

| Derivative Type | Reagents and Conditions | Product Structure |

| Acylamide | RCOCl, Base (e.g., Pyridine (B92270), Et3N), Solvent (e.g., DCM, THF) | |

| Sulfonamide | RSO2Cl, Base (e.g., Pyridine), Solvent (e.g., DCM) | |

| Urea | R-N=C=O, Solvent (e.g., THF, Dioxane) |

Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic aromatic substitution (EAS) reactions can be employed to introduce substituents onto either of the phenyl rings. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions. The 3-aminophenyl ring is activated towards EAS by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions (relative to the amino group). The N,N-dimethylbenzamide ring is deactivated by the electron-withdrawing carbonyl group, which directs electrophiles to the meta position.

Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. The amino group is often protected as an amide prior to nitration to prevent oxidation and to modulate its directing effect.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. These reactions are typically more challenging on deactivated rings.

Catalyst-Mediated Derivatization

Modern cross-coupling reactions provide powerful tools for the synthesis and derivatization of biphenyl compounds.

Suzuki Coupling: The core biphenyl structure of this compound is often constructed using a palladium-catalyzed Suzuki coupling between a boronic acid (or ester) and an aryl halide. This methodology can also be used to introduce further aryl or heteroaryl substituents onto a halogenated derivative of the parent compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. It can be used to synthesize the parent compound by coupling 3-bromoaniline (B18343) with 4-(N,N-dimethylcarbamoyl)phenylboronic acid or to introduce new amino groups onto a halogenated derivative.

These catalytic methods offer high efficiency and functional group tolerance, making them invaluable for the synthesis of complex derivatives.

Table 2: Catalyst-Mediated Reactions for Derivatization

| Reaction | Catalyst/Ligand System | Substrates | Product Type |

| Suzuki Coupling | Pd(PPh3)4, Pd(dppf)Cl2 | Aryl halide + Arylboronic acid | Biaryl |

| Buchwald-Hartwig Amination | Pd(dba)2 / BINAP, RuPhos | Aryl halide + Amine | Aryl amine |

Advanced Characterization of Novel Analogues

The comprehensive characterization of novel analogues of this compound is crucial for elucidating their structural and electronic properties. While standard spectroscopic methods such as NMR and IR provide foundational data, advanced techniques offer deeper insights.

Spectroscopic and Crystallographic Analysis

The structural confirmation of newly synthesized benzamide (B126) derivatives is routinely achieved through a combination of spectroscopic methods. ijsrst.comresearchgate.net For instance, in the synthesis of various N-substituted benzamide derivatives, characterization is typically performed using IR, MS, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net

Table 1: Representative Spectroscopic Data for Benzamide Analogues

| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR Signals (ppm) | Mass Spectrum (m/z) |

|---|---|---|---|

| N,N-Dimethylbenzamide | 1630 (C=O) | 7.38 (m, 5H, Ar-H), 3.10 (s, 3H, N-CH₃), 2.96 (s, 3H, N-CH₃) | 149 [M]⁺ |

| N-(3-Aminophenyl)benzamide | 3400-3200 (N-H), 1640 (C=O) | 7.8-6.8 (m, 9H, Ar-H), 5.2 (br s, 2H, NH₂) | 212 [M]⁺ |

Note: Data is compiled from representative literature on benzamide derivatives and may not correspond to the exact title compound.

X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure. For example, the crystal structure of N,4-dimethylbenzamide reveals that molecules are connected via intermolecular N—H···O hydrogen bonds, forming a one-dimensional network. The dihedral angle between the amide group and the benzyl (B1604629) ring in this analogue is 13.8 (2)°. nih.gov Such data is invaluable for understanding solid-state packing and intermolecular interactions.

Table 2: Selected Crystallographic Data for N,4-Dimethylbenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.7670 (14) |

| b (Å) | 9.946 (2) |

| c (Å) | 12.229 (2) |

| β (°) | 92.63 (3) |

Data sourced from the crystallographic study of N,4-dimethylbenzamide. nih.gov

Advanced Mass Spectrometry Techniques

Collision-induced dissociation (CID) tandem mass spectrometry is a powerful tool for studying the fragmentation patterns of protonated molecules, offering insights into their structure and stability. A study on protonated N-(3-aminophenyl)benzamide revealed the observation of a rearrangement product ion with an m/z of 110.06036, corresponding to the formula [C₆H₈NO]⁺. nih.gov This rearrangement was confirmed through isotopic labeling with ¹⁸O, which shifted the rearranged ion's mass to m/z 112. nih.gov Such detailed fragmentation analysis, supported by theoretical calculations like Density Functional Theory (DFT), helps in understanding the gas-phase behavior of these molecules. nih.gov

Reactivity and Reaction Mechanisms of 4 3 Aminophenyl N,n Dimethylbenzamide

Amide Reactivity and Hydrolysis Mechanisms

The N,N-disubstituted benzamide (B126) group in the molecule is relatively stable but can undergo hydrolysis under forceful conditions. Amides are the least reactive of the carboxylic acid derivatives due to the poor leaving group ability of the amide anion. chemistrysteps.commasterorganicchemistry.com Consequently, hydrolysis requires heating in the presence of strong acids or bases. ucalgary.cabyjus.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. ucalgary.caallen.in A series of proton transfers follows, converting the dimethylamino group into a better leaving group (dimethylamine). The final products are 4-(3-aminophenyl)benzoic acid and a dimethylammonium salt. khanacademy.orgyoutube.com The protonation of the resulting dimethylamine (B145610) makes the final step irreversible. masterorganicchemistry.comyoutube.com

Mechanism of Acid-Catalyzed Hydrolysis

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by a strong acid (e.g., H₃O⁺) to form a resonance-stabilized cation.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the dimethylamino group.

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling dimethylamine as the leaving group.

Deprotonation: The protonated carbonyl group is deprotonated by water or another base to yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH) and heat, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon. chemistrysteps.comlibretexts.org This forms a tetrahedral intermediate. The expulsion of the dimethylamide anion is energetically unfavorable but is driven forward by the subsequent irreversible acid-base reaction between the carboxylic acid formed and the strongly basic amide anion. The final products are the carboxylate salt of 4-(3-aminophenyl)benzoic acid and dimethylamine. chemistrysteps.comlibretexts.org

Reactivity of the Amino Group (e.g., acylation, diazotization)

The primary aromatic amino group (-NH₂) is a versatile nucleophilic center and can undergo a variety of reactions.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides in a nucleophilic acyl substitution reaction. byjus.com For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield N-(3-(4-(dimethylcarbamoyl)phenyl)phenyl)benzamide. The nitrogen of the amino group is significantly more nucleophilic than the oxygen of the amide carbonyl, ensuring selective acylation at the amino group. quora.com This type of reaction is fundamental in the synthesis of more complex amide structures. nih.gov

Diazotization: As a primary aromatic amine, the amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C). byjus.comvedantu.comchemicalnote.com This process, known as diazotization, proceeds through the formation of a nitrosonium ion (NO⁺) electrophile which is attacked by the nucleophilic amino group. vedantu.comchemicalnote.com The resulting diazonium salt, 4-(3-(diazonium)phenyl)-N,N-dimethylbenzamide chloride, is a valuable synthetic intermediate. It can be subsequently replaced by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or used in azo coupling reactions to form azo dyes. byjus.comiitk.ac.in

Aromatic Ring Reactivity (e.g., electrophilic/nucleophilic substitutions)

The molecule contains a biphenyl (B1667301) core with two substituted benzene (B151609) rings, each with distinct reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of electrophilic aromatic substitution are governed by the electronic properties of the substituents on each ring. science.gov

Ring with -NH₂ group: The amino group is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. masterorganicchemistry.comlibretexts.org Therefore, this ring is highly activated towards electrophiles, and substitution will preferentially occur at the positions ortho and para to the amino group.

Ring with -C(=O)N(CH₃)₂ group: The N,N-dimethylcarboxamide group is a deactivating, meta-directing group due to its -I (inductive) and -R effects, which withdraw electron density from the ring. masterorganicchemistry.com

Given the significant difference in activation, electrophilic substitution will overwhelmingly occur on the aminophenyl ring. The phenyl group itself is considered a weak activating, ortho-, para-director. pearson.compearson.com

| Ring | Substituent | Effect on Reactivity | Directing Effect | Most Probable Substitution Sites |

|---|---|---|---|---|

| Aminophenyl Ring | -NH₂ | Strongly Activating | Ortho, Para | Positions 2', 4', and 6' relative to the biphenyl linkage |

| Dimethylbenzamide Ring | -C(=O)N(CH₃)₂ | Deactivating | Meta | Positions 3 and 5 relative to the biphenyl linkage (much less favored) |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgbyjus.commasterorganicchemistry.com Neither of the rings in 4-(3-aminophenyl)-N,N-dimethylbenzamide is suitably activated for a standard SNAr reaction. An alternative pathway for unactivated rings is the elimination-addition (benzyne) mechanism, which requires extremely strong basic conditions. total-synthesis.comyoutube.com

Electron Transfer Processes

The molecule possesses both an electron-donating group (the amino group) and a conjugated π-system, making it a candidate for electron transfer processes, particularly upon photoexcitation. wikipedia.org Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor in an excited state. wikipedia.orgedinst.com

In molecules with distinct electron-donor and electron-acceptor regions, photoexcitation can lead to the formation of a charge-separated state. nih.govacs.orgmdpi.com The aminophenyl moiety can act as an effective electron donor. acs.orgresearchgate.net Upon absorption of light, an electron could be promoted to a higher energy orbital, and this excited electron could be transferred from the electron-rich aminophenyl part of the molecule to another part or to an external acceptor molecule. While specific studies on this compound are not prevalent, its structural features are analogous to other donor-acceptor systems where PET is a known de-excitation pathway. acs.org

Mechanistic Investigations of Organic Transformations Involving this compound

Detailed mechanistic studies specifically investigating reactions of this compound are not widely available in the surveyed literature. However, the mechanisms of the reactions it undergoes can be inferred from well-established principles for its constituent functional groups.

The synthesis of this molecule itself likely involves a key amide bond formation step. A common route would be the nucleophilic acyl substitution reaction between a derivative of 4-aminobenzoic acid (e.g., an acid chloride) and 3-aminodimethylaniline, or a similar coupling strategy. The mechanism for such amide formations is well-understood.

Furthermore, reactions involving the amino group, such as the acylation and diazotization reactions discussed in section 7.2, follow established mechanisms.

Acylation: Proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the departure of a leaving group. nih.gov

Diazotization: Involves the formation of a nitrosonium ion electrophile and its subsequent reaction with the primary amine to form an N-nitrosamine, which then rearranges and eliminates water to form the diazonium ion. byjus.comvedantu.com

Any mechanistic investigation would need to consider the electronic interplay between the different parts of the molecule, such as how the electron-donating amino group might influence the reactivity of the distant amide or vice-versa through the conjugated biphenyl system.

Catalytic Applications of 4 3 Aminophenyl N,n Dimethylbenzamide and Its Derivatives

Use as a Ligand in Metal-Catalyzed Reactions

The molecular structure of 4-(3-Aminophenyl)-N,N-dimethylbenzamide, featuring both an amino group and an amide moiety, suggests its potential as a ligand in metal-catalyzed reactions. The nitrogen and oxygen atoms can act as coordination sites for a metal center. In palladium-catalyzed cross-coupling reactions, for instance, ligands containing amine functionalities are known to play a crucial role in the catalytic cycle. nih.govresearchgate.netnih.govrsc.org These ligands can influence the solubility, stability, and reactivity of the palladium catalyst. nih.govresearchgate.net While specific studies employing this compound as a ligand were not identified, the development of novel ligands is a continuous effort in catalysis to improve reaction efficiency and scope. nih.gov The synthesis of various aminophenyl-substituted benzamides has been reported, indicating the accessibility of this class of compounds for potential applications in catalysis. acs.org

Role in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Compounds containing amine and amide functionalities can act as hydrogen-bond donors or acceptors, activating substrates and controlling stereoselectivity. beilstein-journals.orgmdpi.comresearchgate.net Bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base moiety, are particularly effective. nih.govbeilstein-journals.org While there is no specific literature detailing the use of this compound in organocatalysis, its structure suggests potential for such applications. For instance, chiral derivatives could be synthesized and evaluated in asymmetric reactions. The field of organocatalysis is continually expanding, with new scaffolds being explored for their catalytic activity. nih.gov

Application in Asymmetric Synthesis

Asymmetric synthesis focuses on the stereoselective formation of chiral molecules. Chiral ligands and organocatalysts are central to this field. While this compound itself is achiral, it could be derivatized to create chiral ligands or catalysts. For example, chiral amines could be incorporated into the benzamide (B126) structure. The development of new chiral catalysts is a key area of research in asymmetric synthesis, with a focus on achieving high enantioselectivity and broad substrate scope. nih.govbeilstein-journals.orgchim.itmdpi.comrsc.org Although no direct applications of this specific compound in asymmetric synthesis were found, the synthesis of chiral benzamides via organocatalytic methods has been reported, highlighting the relevance of the benzamide scaffold in this area. nih.govbeilstein-journals.org

Photocatalytic Roles and Mechanisms

Photocatalysis utilizes light to drive chemical reactions. Aromatic amines are known to have photophysical properties that can be exploited in photocatalysis. sid.irresearchgate.net They can act as photosensitizers or participate in photoinduced electron transfer processes. For instance, the photocatalytic degradation of various aromatic amines has been studied, demonstrating their interaction with photocatalytic systems. sid.irresearchgate.net Furthermore, molecular photocatalysts based on aromatic structures have been developed for organic transformations, such as the oxidative coupling of amines. rsc.org While there is no specific research on the photocatalytic roles of this compound, its aromatic amine structure suggests that it or its derivatives could potentially be investigated for such applications. Photocatalytic C-H amination of arenes is an active area of research where aromatic amines play a crucial role. acs.org

Biological Interactions and Mechanistic Studies at the Molecular Level Excluding Clinical Data

Molecular Recognition and Binding Mechanisms

The interaction of a small molecule like 4-(3-Aminophenyl)-N,N-dimethylbenzamide with a biological target is a highly specific process governed by the principles of molecular recognition. This involves the ligand fitting into a binding site on a protein, such as an enzyme or a receptor, and forming a variety of non-covalent interactions that stabilize the complex.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method can provide insights into the binding mode and the key interactions driving the ligand-protein recognition. For related benzamide (B126) derivatives, molecular docking studies have been instrumental in understanding their interaction with targets like acetylcholinesterase. researchgate.net These simulations can reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues. researchgate.net Molecular dynamics simulations can further refine these models by simulating the dynamic nature of the ligand-protein complex over time, providing a more realistic representation of the binding event.

Structure-Activity Relationship (SAR) Studies for Biological Modulation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure.

The nature and position of substituents on the aminophenyl and benzamide rings can significantly influence the compound's biological activity. A 3D quantitative structure-activity relationship (QSAR) study on a series of aminophenyl benzamide derivatives as HDAC inhibitors revealed that hydrophobic substituents are crucial for enhancing inhibitory activity. nih.gov Additionally, hydrogen bond donating groups were found to positively contribute to the activity, whereas electron-withdrawing groups had a negative impact. nih.gov In another study on benzamide derivatives as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain was shown to markedly influence the inhibitory activity and selectivity. nih.gov Specifically, para-substituted derivatives displayed more potent inhibition of acetylcholinesterase compared to meta- or ortho-substituted ones. nih.gov

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The flexibility of the bond linking the two aromatic rings in this compound allows the molecule to adopt various conformations. The specific conformation that is recognized by and binds to the active site of a protein is known as the bioactive conformation. Computational studies, such as conformational analysis, can predict the likely low-energy conformations of a molecule in solution, which can then be used in docking studies to identify the most probable binding pose. The ability of the molecule to adopt a conformation that is complementary to the binding site is a key determinant of its biological activity.

Interactive Data Table of Research Findings on Related Benzamide Derivatives

| Compound Class | Target | Key Findings |

| Aminophenyl Benzamide Derivatives | Histone Deacetylase (HDAC) | Hydrophobic substituents and hydrogen bond donors enhance inhibitory activity. nih.gov |

| Benzamide Derivatives | Acetylcholinesterase (AChE) | The position of the dimethylamine side chain influences inhibitory potency, with para-substitution being most effective. nih.gov |

Mechanistic Insights into Cellular Processes (In Vitro)

Following a comprehensive review of publicly available scientific literature, no specific in vitro studies were identified that provide detailed mechanistic insights into the cellular processes affected by this compound. The subsequent subsections outline the specific areas where data is currently unavailable.

Modulation of Gene Expression Pathways

There is no available research data detailing the effects of this compound on the modulation of gene expression pathways. Studies involving techniques such as transcriptomics (e.g., RNA-sequencing) or targeted gene expression analysis (e.g., qPCR) have not been reported for this specific compound.

Enzyme Inhibition Mechanisms

While the broader class of benzamides has been investigated for various enzyme inhibitory activities, such as the inhibition of histone deacetylases (HDACs) or nicotinamide N-methyltransferase (NNMT), no studies were found that specifically detail the enzyme inhibition mechanisms of this compound. nih.govnih.gov Data from kinetic studies, binding assays, or structural biology (e.g., X-ray crystallography) that would elucidate its mechanism of action against specific enzymes are not present in the reviewed literature.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids)

There is no published evidence from in vitro studies to characterize the direct interactions of this compound with biological macromolecules. Research employing methods such as DNA intercalation assays, electrophoretic mobility shift assays (EMSA) for DNA/RNA binding, or biophysical techniques to study interactions with lipid membranes has not been reported for this compound.

Emerging Research Avenues and Potential Non Clinical Applications

Advanced Materials Science Applications

The ability of aromatic amides to self-assemble through non-covalent interactions, such as hydrogen bonding and π–π stacking, is a cornerstone of their application in advanced materials. These interactions can drive the formation of ordered, hierarchical structures with unique functional properties.

Supramolecular Polymers and Gels

The formation of supramolecular polymers and gels from small molecule gelators is a significant area of research. Aromatic amides are particularly effective in this regard due to the directional and cooperative nature of the hydrogen bonds they can form. The amide N-H and C=O groups can create one-dimensional chains that further self-assemble into three-dimensional networks, entrapping solvent molecules to form gels.